

Unveiling the Potential of HS-38: A Technical Guide for Researchers

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Compound of Interest

2-((1-(3-Chlorophenyl)-4-oxo-4,5Compound Name: dihydro-1H-pyrazolo[3,4d]pyrimidin-6-yl)thio)propanamide

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[City, State] – The compound identified by CAS number 1030203-81-6, scientifically known as 2-[[1-(3-Chlorophenyl)-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]-propanamide and commonly referred to as HS-38, has emerged as a significant tool in cellular biology and drug discovery. This technical guide provides an in-depth overview of its research applications, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Compound Information

HS-38 is a potent and selective ATP-competitive inhibitor with a multifaceted activity profile, primarily targeting kinases involved in apoptosis and smooth muscle contraction.[1][2] Its chemical and physical properties are summarized below.



Property	Value	Source	
Chemical Name	2-[[1-(3-Chlorophenyl)-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]-propanamide	[3][4][5]	
Molecular Formula	C14H12CIN5O2S	[3][4][6]	
Molecular Weight	349.8 g/mol	[4]	
Appearance	White to off-white solid	[1][6]	
Purity	≥98%	[4]	
Solubility	Soluble in DMSO (up to 50 mM)		

Mechanism of Action and Key Targets

HS-38 functions as a potent inhibitor of Death-associated protein kinase 1 (DAPK1) and Zipper-interacting protein kinase (ZIPK), also known as DAPK3.[1][2][4] It also demonstrates inhibitory activity against PIM3 kinase.[1][2][4] Its ATP-competitive nature allows it to effectively block the phosphorylation of downstream targets, thereby modulating critical cellular processes.[5]

The primary research applications of HS-38 stem from its ability to influence apoptosis and smooth muscle function.[1][2] In the context of smooth muscle physiology, HS-38 has been shown to reduce the phosphorylation of regulatory myosin light chain (RLC20) and myosin light chain phosphatase, leading to a decrease in vascular smooth muscle contraction.[4]

Quantitative Biological Activity

The inhibitory potency of HS-38 against its primary targets has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory constants.

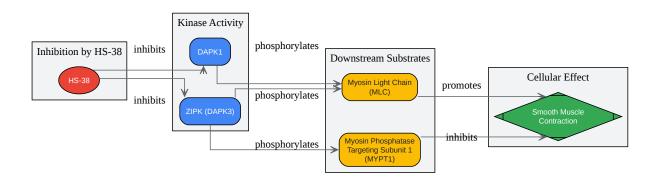


Target Kinase	Parameter	Value (nM)	Source
DAPK1	IC50	200	[4]
DAPK1	Kd	300	[1][2][4]
DAPK2	Kd	79	[1][4]
ZIPK (DAPK3)	Kd	280	[1][2][4]
PIM3 Kinase	IC50	200	[1][2][4]
Pim-1	Kd	1,800	[4]
Pim-2	Kd	6,500	[4]
Pim-3	Kd	810	[4]

HS-38 exhibits selectivity for DAPK and PIM3 kinases over other kinases such as Src and Abl, where it shows no significant effect.

Signaling Pathway and Experimental Workflow

The inhibitory action of HS-38 on the DAPK/ZIPK signaling pathway has significant implications for smooth muscle contractility. The following diagram illustrates this pathway.

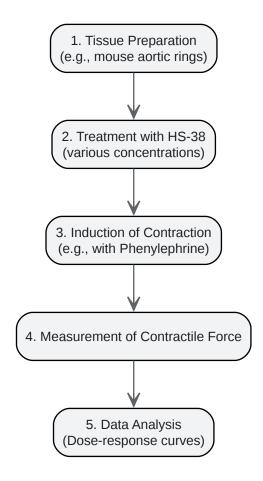




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Caption: HS-38 inhibits DAPK1 and ZIPK, preventing downstream phosphorylation and regulating smooth muscle contraction.

A typical experimental workflow to assess the effect of HS-38 on smooth muscle contraction is outlined below.



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Caption: Workflow for evaluating HS-38's effect on smooth muscle contraction.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific parameters may vary between laboratories, the following outlines a general methodology for key experiments involving HS-38.



In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of HS-38 against a target kinase (e.g., DAPK1).

Methodology:

- A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
- HS-38 is added to the reaction mixture at various concentrations.
- The kinase reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radiometric assays (with ³²P-ATP) or fluorescence-based assays.
- The percentage of kinase inhibition is calculated for each concentration of HS-38 relative to a control without the inhibitor.
- The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Cellular Assay for RLC20 Phosphorylation

Objective: To assess the effect of HS-38 on the phosphorylation of a downstream target in a cellular context.

Methodology:

- Primary human coronary artery smooth muscle cells are cultured under standard conditions.
- Cells are treated with HS-38 at a specific concentration (e.g., 10 μM) for a defined period.[4]
- Cellular signaling can be stimulated with an agonist if required.
- Cells are lysed, and protein extracts are collected.



- The levels of phosphorylated RLC20 and total RLC20 are determined by Western blotting using specific antibodies.
- The ratio of phosphorylated RLC20 to total RLC20 is calculated to determine the effect of HS-38 on protein phosphorylation.

Ex Vivo Smooth Muscle Contraction Assay

Objective: To evaluate the effect of HS-38 on the contractility of intact smooth muscle tissue.

Methodology:

- Isolated tissue preparations, such as mouse aortic rings or rabbit ileal tissues, are mounted in an organ bath containing a physiological salt solution.
- The tissues are allowed to equilibrate under a resting tension.
- HS-38 is added to the organ bath at various concentrations.
- Smooth muscle contraction is induced using a contractile agent (e.g., phenylephrine).[4]
- The isometric tension of the tissue is continuously recorded using a force transducer.
- The effect of HS-38 on the contractile response is quantified by measuring changes in the force generated.

Conclusion

HS-38 (CAS 1030203-81-6) is a valuable research tool for investigating the roles of DAPK1, ZIPK, and PIM3 kinases in cellular processes. Its well-characterized inhibitory activity and demonstrated effects on smooth muscle physiology make it a powerful compound for studies related to cardiovascular diseases, apoptosis, and other pathological conditions where these kinases are implicated. The data and protocols presented in this guide are intended to support researchers in the effective application of HS-38 in their experimental designs.



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